molecular formula C16H20N6O B15282046 1',3',5'-trimethyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H,1'H-3,4'-bipyrazole-5-carboxamide

1',3',5'-trimethyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H,1'H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B15282046
M. Wt: 312.37 g/mol
InChI Key: ZDZGYQLASDNXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-pyrrol-1-yl)ethyl]-1’,3’,5’-trimethyl-1,1’-dihydro-5,4’-bipyrazole-3-carboxamide is a complex organic compound that features a pyrrole ring and a bipyrazole structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrrol-1-yl)ethyl]-1’,3’,5’-trimethyl-1,1’-dihydro-5,4’-bipyrazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrrol-1-yl)ethyl]-1’,3’,5’-trimethyl-1,1’-dihydro-5,4’-bipyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the compound with hydrogenated double bonds.

    Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrrol-1-yl)ethyl]-1’,3’,5’-trimethyl-1,1’-dihydro-5,4’-bipyrazole-3-carboxamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

N-(2-pyrrol-1-ylethyl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H20N6O/c1-11-15(12(2)21(3)20-11)13-10-14(19-18-13)16(23)17-6-9-22-7-4-5-8-22/h4-5,7-8,10H,6,9H2,1-3H3,(H,17,23)(H,18,19)

InChI Key

ZDZGYQLASDNXCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCN3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.